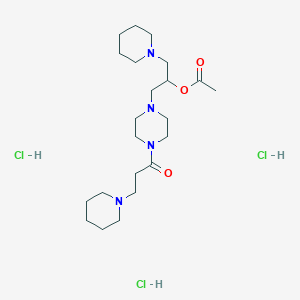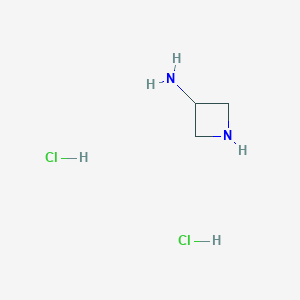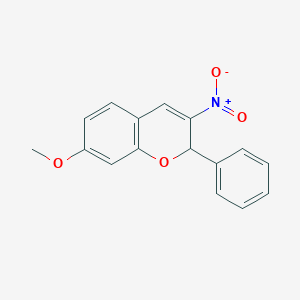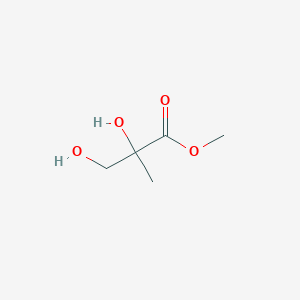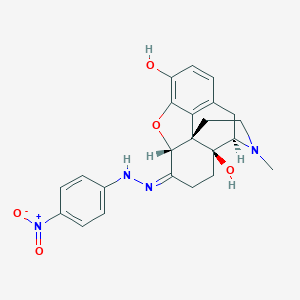
Oxymorphone 4-nitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Oxypnph involves the reaction of oxymorphone with p-nitrophenylhydrazine. This reaction typically occurs under acidic conditions, facilitating the formation of the hydrazone bond. The reaction can be summarized as follows:
Synthetic Route: Oxymorphone is reacted with p-nitrophenylhydrazine in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Industrial Production: Industrial production methods for Oxypnph would likely involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Oxypnph undergoes several types of chemical reactions, including:
Oxidation: Oxypnph can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of Oxypnph can lead to the formation of the corresponding amine derivative.
Substitution: The nitro group in Oxypnph can undergo substitution reactions, particularly nucleophilic aromatic substitution, to form different derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylhydrazones.
Wissenschaftliche Forschungsanwendungen
Oxypnph has been extensively studied for its applications in various fields:
Chemistry: In chemistry, Oxypnph is used as a reagent for studying hydrazone formation and its reactivity.
Biology: In biological research, Oxypnph is used to study the binding properties of opioid receptors and their pharmacological effects.
Medicine: Medically, Oxypnph has been investigated for its analgesic properties and potential use as a pain management drug.
Wirkmechanismus
The mechanism of action of Oxypnph involves its binding to opioid receptors in the brain. It primarily targets the mu1 and mu2 opioid receptors, leading to prolonged inhibition of radiolabeled opioid binding. This binding results in analgesic effects by modulating pain perception pathways in the central nervous system. The prolonged action of Oxypnph is attributed to its persistent receptor occupation, even after extensive washing .
Vergleich Mit ähnlichen Verbindungen
Oxypnph is compared with other similar compounds such as oxymorphone, oxymorphonazine, and other phenylhydrazone derivatives:
Oxymorphone: Oxymorphone is a potent opioid analgesic, but Oxypnph has a longer duration of action due to its persistent receptor binding.
Oxymorphonazine: Oxymorphonazine also produces prolonged analgesia, but Oxypnph is more effective in maintaining receptor occupation.
Other Phenylhydrazone Derivatives: Similar compounds include various phenylhydrazone derivatives of oxymorphone, which differ in their potency and duration of action.
Oxypnph stands out due to its unique ability to maintain prolonged receptor binding, making it a valuable compound for pain management research.
Eigenschaften
CAS-Nummer |
101365-17-7 |
|---|---|
Molekularformel |
C23H24N4O5 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1 |
InChI-Schlüssel |
DPKGAKCNOIPMOW-QINNMFRESA-N |
SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
Kanonische SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
Synonyme |
oxymorphone 4-nitrophenylhydrazone OxyPNPH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


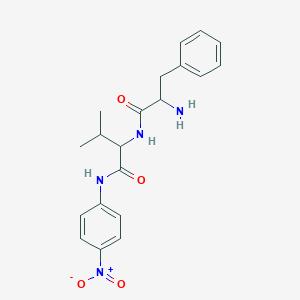

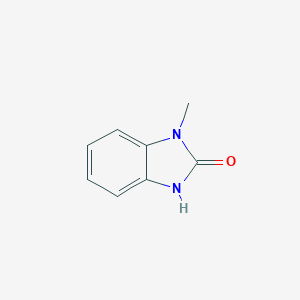
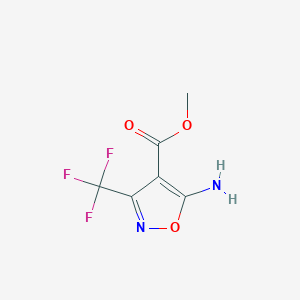
![N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide](/img/structure/B9987.png)
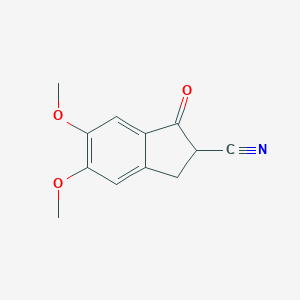
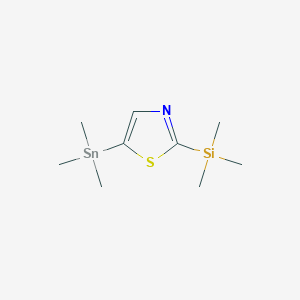
![2-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylethanamine dihydrochloride](/img/structure/B9993.png)

